A Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride: Properties, Synthesis, and Applications
A Technical Guide to (3-Amino-4-chlorophenyl)boronic acid hydrochloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a bifunctional organoboron compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl and heteroaryl structures.[1] The presence of three key functional groups—a boronic acid, an amino group, and a chloro substituent—on a single phenyl ring makes it a highly versatile and valuable building block. This guide provides a comprehensive overview of its chemical properties, safety protocols, and a detailed examination of its application in synthetic organic chemistry, grounded in established experimental methodologies.
Compound Identification and Physicochemical Properties
(3-Amino-4-chlorophenyl)boronic acid is most commonly supplied and used as its hydrochloride salt to improve stability and handling, as the free amino group can potentially interfere with the boronic acid moiety. The definitive identifier for this salt is its CAS number.[2]
| Property | Value | Source(s) |
| CAS Number | 850568-45-5 | [2][3] |
| Molecular Formula | C₆H₈BCl₂NO₂ | [2][4] |
| Molecular Weight | 207.85 g/mol | [2][4] |
| IUPAC Name | (3-amino-4-chlorophenyl)boronic acid; hydrochloride | [4] |
| Appearance | Brown solid | [4] |
| Melting Point | 278-288 °C | [4] |
| Boiling Point | 393.1 °C (Predicted for free base) | [4] |
| SMILES | Cl.NC1=C(Cl)C=CC(=C1)B(O)O | [2] |
| InChI Key | MTMLYYSBEQYCDJ-UHFFFAOYSA-N | [2] |
Note: Some suppliers may list properties for the free base, (3-Amino-4-chlorophenyl)boronic acid (CAS: 850689-36-0), which has a molecular formula of C₆H₇BClNO₂ and a molecular weight of 171.39 g/mol .[5][6][7] It is crucial to verify the specific form of the reagent being used.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride is paramount for laboratory safety. The compound is classified as an irritant.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]
-
Signal Word: Warning.[4]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide or triflate.[1][10] (3-Amino-4-chlorophenyl)boronic acid hydrochloride is an ideal substrate for this reaction, serving as the organoboron partner to introduce the 3-amino-4-chlorophenyl moiety into a target molecule. This is particularly valuable in drug discovery, where substituted anilines are common pharmacophores and chlorine atoms can modulate a compound's pharmacokinetic properties or serve as a handle for further functionalization.[11][12]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[10] It proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][13] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Design
The choice of reaction parameters is critical for a successful Suzuki coupling:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ is classic, modern pre-catalysts like XPhos Pd G2 offer higher activity and broader substrate scope, allowing for lower catalyst loading and milder reaction temperatures.[14]
-
Base: The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role in activating the boronic acid to form the boronate complex, which is necessary for the transmetalation step.[13] The choice of base can influence reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., Ethanol, DME, Toluene) and water is commonly used.[14] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a representative, step-by-step methodology for the Suzuki-Miyaura coupling of (3-Amino-4-chlorophenyl)boronic acid hydrochloride with a model aryl bromide (e.g., 4-bromoanisole).
Caption: General experimental workflow for a Suzuki coupling reaction.
Materials:
-
(3-Amino-4-chlorophenyl)boronic acid hydrochloride (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%)[14]
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)[14]
-
Ethanol (5 mL)
-
Deionized Water (5 mL)
-
Nitrogen or Argon gas
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add (3-Amino-4-chlorophenyl)boronic acid hydrochloride, 4-bromoanisole, potassium phosphate, and the XPhos Pd G2 precatalyst.[14]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Using syringes, add the ethanol and deionized water to the reaction vial.[14]
-
Reaction: Place the vial in a preheated oil bath or heating block set to 60°C. Stir the reaction mixture vigorously for 2-4 hours.[14]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Conclusion
(3-Amino-4-chlorophenyl)boronic acid hydrochloride is a strategic and versatile building block for synthetic chemists. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for constructing the complex molecular architectures required in pharmaceutical and materials science research.[12][15] A thorough understanding of its properties, safe handling procedures, and the mechanistic nuances of its application are essential for leveraging its full synthetic potential.
References
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(3-AMINO-4-CHLOROPHENYL)BORONIC ACID HYDROCHLORIDE | CAS 850568-45-5 . Mol-Instincts.
-
(3-AMINO-4-CHLOROPHENYL)BORONIC ACID HYDROCHLORIDE | 850568-45-5 . Chemicalbook.
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(3-amino-4-chlorophenyl)boronic acid . Echemi.
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3-Amino-4-Chlorobenzeneboronic Acid Hydrochloride . American Elements.
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Suzuki-Miyaura Coupling . Chemistry LibreTexts.
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Aminative Suzuki-Miyaura coupling . PubMed.
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Suzuki Coupling . Organic Chemistry Portal.
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A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid . Benchchem.
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Suzuki reaction . Wikipedia.
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(3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 . Chemsrc.
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3-AMINO-4-CHLOROPHENYLBORONIC ACID | 850689-36-0 . INDOFINE Chemical Company.
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3-Amino-4-chlorophenylboronic acid AldrichCPR . Sigma-Aldrich.
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SAFETY DATA SHEET . Sigma-Aldrich.
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SAFETY DATA SHEET . Fisher Scientific.
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SAFETY DATA SHEET . TCI Chemicals.
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Material Safety Data Sheet . Pi Chemicals.
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(3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) . PubChem.
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3-Amino-4-chlorophenylboronic acid . A1Suppliers.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central.
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . PubMed Central.
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The Chemical Backbone of Innovation: Exploring 4-Chlorophenylboronic Acid Applications . Medium.
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The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions . MDPI.
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